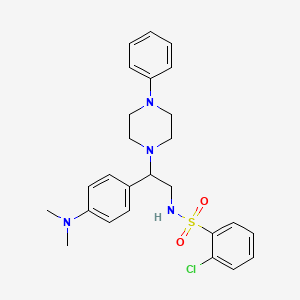

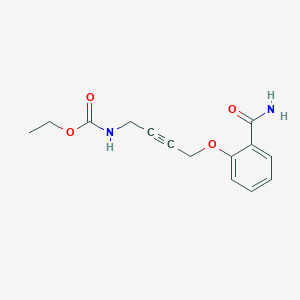

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex chemical compound with potential implications in various scientific fields. Its synthesis, structure, and properties have been the subject of research to understand its chemical and physical characteristics better.

Synthesis Analysis

Synthesis of similar benzenesulfonamide derivatives involves reactions under specific conditions to achieve desired compounds. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates a method for creating complex benzenesulfonamide structures, involving X-ray crystallography for structure determination (Al-Hourani et al., 2016). Similar methodologies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by X-ray crystallography, revealing detailed geometrical parameters and intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the compound's behavior in different environments (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamide compounds can vary widely, depending on the functional groups attached to the benzene ring. The reactivity can be influenced by substituents, leading to diverse outcomes in the presence of different reagents or under varying conditions. For instance, the synthesis and transformations of benzenesulfonamide derivatives into anticancer and anti-HIV agents indicate the compound's potential reactivity and application in medicinal chemistry (Pomarnacka et al., 2003).

Aplicaciones Científicas De Investigación

Synthesis and Biological Screening

- Biological Potential : This compound has been synthesized and evaluated for its biological potential. In particular, derivatives of this compound have shown moderate to good activities against Gram-negative and Gram-positive bacteria. They have also been tested for enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Antitumor Activities

- In Vitro Antitumor Activity : Several derivatives of this compound have demonstrated antitumor activities. For instance, certain derivatives showed significant activity and selectivity toward non-small cell lung cancer and melanoma cell lines (J. Sławiński & Z. Brzozowski, 2006).

Anti-HIV Activities

- Potential Anti-HIV Agents : Some derivatives have been synthesized with a focus on their potential as anti-HIV agents. Specific compounds within this group have shown reasonable in vitro anti-HIV potency (E. Pomarnacka, 2007).

Nonlinear Optical Absorption

- Optical Device Applications : A novel chalcone derivative of this compound has been synthesized and its nonlinear optical properties investigated. This study suggests potential uses for the compound in optical device applications such as optical limiters (K. Rahulan et al., 2014).

Antimicrobial Activity

- Activity Against Bacteria and Fungi : Novel sulfonamides containing derivatives of this compound have been designed, synthesized, and evaluated for antimicrobial activity against various bacteria and fungi. This includes activity against methicillin-sensitive and resistant Staphylococcus aureus (M. Krátký et al., 2012).

Enzyme Inhibition and Docking Studies

- Enzyme Inhibition and Molecular Docking : Some Schiff bases of the compound have been synthesized and evaluated for enzyme inhibition potential, particularly against cholesterol esterase and tyrosinase. Molecular docking studies have been carried out to understand the interaction of these compounds with enzymes (S. Alyar et al., 2019).

Propiedades

IUPAC Name |

2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN4O2S/c1-29(2)22-14-12-21(13-15-22)25(20-28-34(32,33)26-11-7-6-10-24(26)27)31-18-16-30(17-19-31)23-8-4-3-5-9-23/h3-15,25,28H,16-20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBDGCFXOZDPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B2481648.png)

![4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2481649.png)

![(2R)-1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B2481651.png)

![(E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine](/img/structure/B2481652.png)

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481654.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2481656.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2481659.png)

![N-(2-Methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2481664.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1-isoquinolinecarboxamide](/img/structure/B2481666.png)